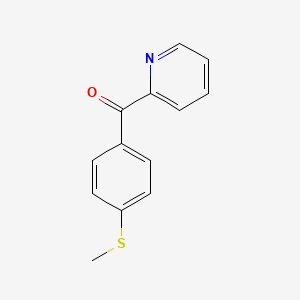(4-(Methylthio)phenyl)(pyridin-2-yl)methanone
CAS No.: 95898-77-4
Cat. No.: VC13514048
Molecular Formula: C13H11NOS
Molecular Weight: 229.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 95898-77-4 |
|---|---|
| Molecular Formula | C13H11NOS |
| Molecular Weight | 229.30 g/mol |
| IUPAC Name | (4-methylsulfanylphenyl)-pyridin-2-ylmethanone |
| Standard InChI | InChI=1S/C13H11NOS/c1-16-11-7-5-10(6-8-11)13(15)12-4-2-3-9-14-12/h2-9H,1H3 |
| Standard InChI Key | NMQKCAMCJUXDLC-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
| Canonical SMILES | CSC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
(4-(Methylthio)phenyl)(pyridin-2-yl)methanone (PubChem CID: 15529554) is systematically named 4-(methoxymethoxy)phenylmethanone in certain contexts, though its primary identifier remains the IUPAC designation . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 474534-39-9 |
| Molecular Formula | C₁₄H₁₃NO₂S |
| Molecular Weight | 243.26 g/mol |
| Synonyms | DTXSID701241610, [4-(methoxymethoxy)phenyl]-pyridin-2-ylmethanone |
The compound’s structure features a pyridin-2-yl group bonded to a ketone carbon, which is further connected to a 4-(methylthio)phenyl ring. The methylthio (-SMe) substituent at the para position introduces steric and electronic modulation, influencing solubility and reactivity .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of (4-(methylthio)phenyl)(pyridin-2-yl)methanone can be inferred from methodologies used for structurally related ketones. A patent (US6566527B1) detailing the production of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone outlines a five-step process involving:
-
Chlorination of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride .
-
Nucleophilic substitution with alkali metal cyanides to form 4-(methylthio)phenylacetonitrile .
-
Condensation with 6-methylnicotinic esters under alkaline conditions .
-
Hydrolysis and decarboxylation in acidic media to yield acetylpyridine intermediates .
-
Oxidation of the methylthio group to methylsulfonyl using hydrogen peroxide and tungstate catalysts .
Adapting this protocol, the target ketone could be synthesized via Friedel-Crafts acylation between pyridin-2-ylacetyl chloride and 4-(methylthio)benzene, though solvent choice and Lewis acid catalysts (e.g., AlCl₃) would require optimization to prevent pyridine ring deactivation.
Reaction Conditions and Yield Optimization
Critical parameters for high-yield synthesis include:
-
Temperature control: Maintaining 60–110°C during condensation steps to balance reaction rate and byproduct formation .
-
Solvent selection: Polar aprotic solvents like DMAC (dimethylacetamide) enhance solubility of sulfur-containing intermediates, as demonstrated in thiadiazole syntheses .
-
Catalytic systems: Phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve interfacial reactions in biphasic systems, particularly during cyanide substitutions .
Physicochemical Properties and Reactivity
Thermodynamic and Solubility Profiles
The methylthio group confers lipophilicity, as evidenced by the logP value of analogous compounds. For instance, di(pyridin-2-yl)methanone has a calculated logP of 1.67, suggesting moderate hydrophobicity . Introducing the -SMe group likely increases this value, enhancing membrane permeability in biological systems.
Chemical Reactivity and Functionalization
The ketone moiety is susceptible to nucleophilic attack, enabling derivatization via:
-
Grignard reactions to form secondary alcohols.
-
Reductive amination for amine-linked conjugates.
-
Oxidation of the methylthio group to sulfone (-SO₂Me) using peroxides, a transformation critical in prodrug activation .
Notably, the sulfur atom in the methylthio group can participate in coordination chemistry, forming complexes with transition metals like nickel and lanthanides, as observed in related pyridyl ketones .
Applications in Drug Discovery and Materials Science
Catalytic and Material Applications
The compound’s ability to act as a ligand precursor is underscored by its structural similarity to di(pyridin-2-yl)methanone, which forms luminescent complexes with europium(III) and terbium(III) . Such properties are exploitable in OLEDs (organic light-emitting diodes) or sensors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume